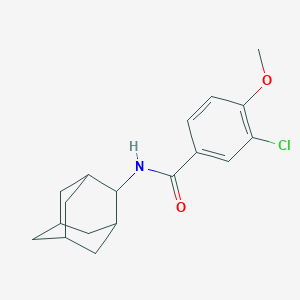![molecular formula C22H18ClN3O3S B278514 2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide](/img/structure/B278514.png)
2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide, also known as PHA-767491, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a member of the benzamide class of inhibitors, which target kinases involved in cell proliferation and survival pathways.
科学的研究の応用
2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. It has been shown to inhibit several kinases, including CHK1, CDK1, and CDK2, which are involved in cell cycle progression and DNA damage response. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
作用機序
2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide exerts its effects by inhibiting the activity of several kinases involved in cell cycle progression and DNA damage response. CHK1 is a key target of this compound, and its inhibition leads to the accumulation of DNA damage and cell death in cancer cells. CDK1 and CDK2 are also inhibited by 2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide, which leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of DNA damage response pathways. This compound has also been shown to have anti-inflammatory effects and to protect against neuronal damage in animal models.
実験室実験の利点と制限
One of the main advantages of 2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide is its specificity for kinases involved in cell cycle progression and DNA damage response. This makes it a valuable tool for studying these pathways in vitro and in vivo. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on 2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of CHK1, CDK1, and CDK2. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide. Finally, there is a need for more studies to evaluate the safety and efficacy of this compound in animal models and clinical trials.
合成法
The synthesis of 2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide involves several steps, including the reaction of 3-aminophenol with phenoxyacetyl isothiocyanate to form the intermediate 3-(phenoxyacetyl)amino-phenyl isothiocyanate. This intermediate is then reacted with 2-chlorobenzoyl chloride to yield 2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide. The overall yield of this synthesis method is around 25%.
特性
製品名 |
2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide |
|---|---|
分子式 |
C22H18ClN3O3S |
分子量 |
439.9 g/mol |
IUPAC名 |
2-chloro-N-[3-[(2-phenoxyacetyl)carbamothioylamino]phenyl]benzamide |
InChI |
InChI=1S/C22H18ClN3O3S/c23-19-12-5-4-11-18(19)21(28)24-15-7-6-8-16(13-15)25-22(30)26-20(27)14-29-17-9-2-1-3-10-17/h1-13H,14H2,(H,24,28)(H2,25,26,27,30) |
InChIキー |
ZJHJVTUFJGPZOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
正規SMILES |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-dimethyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278431.png)
![4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278432.png)

![N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B278436.png)
![3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278439.png)
![N-{2-methoxy-4-[(phenoxyacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B278443.png)
![5-bromo-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B278446.png)

![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B278451.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-butoxybenzamide](/img/structure/B278453.png)
![3,5-dimethoxy-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B278454.png)
![N-{4-chloro-3-[(2,2-dimethylpropanoyl)amino]phenyl}butanamide](/img/structure/B278455.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide](/img/structure/B278457.png)
![N-[5-(butanoylamino)-2-chlorophenyl]pentanamide](/img/structure/B278458.png)